molecular formula C6H7FN2 B2745722 3-fluoro-N-methylpyridin-2-amine CAS No. 220714-69-2

3-fluoro-N-methylpyridin-2-amine

Cat. No.: B2745722
CAS No.: 220714-69-2
M. Wt: 126.134
InChI Key: AMVFJTOQPSFLIL-UHFFFAOYSA-N
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Description

3-fluoro-N-methylpyridin-2-amine is a fluorinated pyridine derivative with the molecular formula C6H7FN2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-methylpyridin-2-amine typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring. This can be achieved using reagents such as tetra-n-butylammonium fluoride (TBAF) or other fluorinating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 3-fluoro-N-methylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
The compound has been investigated for its potential as a pharmacological agent due to its ability to modulate ion channels, particularly potassium channels. Research indicates that it acts as a potassium channel blocker, which could be beneficial in treating neurological disorders like multiple sclerosis by enhancing impulse conduction in demyelinated axons .

Synthesis of Active Compounds:
3-Fluoro-N-methylpyridin-2-amine serves as a key structural motif in the synthesis of various active pharmaceutical ingredients (APIs). It has been utilized in the development of over 20 new agrochemicals that have received ISO common names, indicating its significance in drug development.

Radiopharmaceuticals

Imaging Applications:
The presence of fluorine makes this compound suitable for use as a radiolabeled imaging agent. Its derivatives are being explored in positron emission tomography (PET) for visualizing biological processes in vivo. For instance, studies have shown that derivatives can be synthesized for effective labeling with fluorine-18, enhancing their utility in medical imaging .

Agrochemicals

Role in Crop Protection:
In agrochemical applications, this compound is involved in the synthesis of trifluoromethylpyridines, which are crucial for developing products that protect crops from pests. The compound's derivatives have shown positive results in field trials, highlighting their effectiveness in agricultural applications.

Materials Science

Fluorinated Metal-Organic Frameworks:
The compound is also utilized in the synthesis of fluorinated metal-organic frameworks (F-MOFs). These structures benefit from the incorporation of polar M–F and C–F bonds, which enhance interactions with gaseous molecules. This application is significant for gas storage and separation technologies.

Chemical Reactivity and Synthesis Methods

Reactivity:
this compound exhibits significant chemical reactivity due to its functional groups. It can undergo nucleophilic substitution and reduction reactions, making it a versatile building block for synthesizing more complex compounds.

Synthesis Techniques:
Several methods have been reported for synthesizing this compound, including direct fluorination techniques that enhance its reactivity and yield . The optimization of these methods is crucial for improving production efficiency and scalability.

Mechanism of Action

The mechanism of action of 3-fluoro-N-methylpyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can modulate various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

  • 2-fluoro-N-methylpyridin-3-amine
  • 4-fluoro-N-methylpyridin-2-amine
  • 3-chloro-N-methylpyridin-2-amine

Comparison: 3-fluoro-N-methylpyridin-2-amine is unique due to the position of the fluorine atom on the pyridine ring, which can significantly impact its chemical and biological properties. Compared to its chloro and bromo analogs, the fluorinated compound often exhibits different reactivity and stability, making it valuable for specific applications .

Biological Activity

3-Fluoro-N-methylpyridin-2-amine is a fluorinated pyridine derivative that has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C6_6H7_7FN2_2
  • Molecular Weight : Approximately 126.13 g/mol
  • Structural Features : The compound features a fluorine atom at the 3-position and a methylamine group at the 2-position of the pyridine ring, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to modulate ion channels, particularly potassium channels. The presence of the fluorine atom enhances the compound's binding affinity to these channels, potentially leading to therapeutic effects in various neurological disorders. Its interaction with cytochrome P450 enzymes also suggests that it may influence metabolic pathways, affecting drug metabolism and efficacy.

1. Potassium Channel Modulation

This compound has been identified as a potassium channel blocker. This property could be leveraged in treating conditions such as epilepsy and other neurological disorders where potassium channel dysfunction is implicated. Studies indicate that the compound's efficacy can vary based on pH levels, suggesting that its therapeutic potential may be influenced by physiological conditions.

2. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, demonstrating significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential candidate for developing new antimicrobial agents.

3. Anticancer Potential

The compound is also being explored for its anticancer properties. Preliminary studies have shown that it may inhibit the proliferation of cancer cell lines, although further research is needed to elucidate the specific mechanisms involved and to evaluate its effectiveness in vivo .

Comparative Analysis with Related Compounds

The following table summarizes key comparisons between this compound and structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
5-Fluoro-N-methylpyridin-3-amine Fluorine at the 5-positionDifferent binding affinities; potential use in similar applications.
3-Fluoro-5-methylpyridin-4-amine Trisubstituted variantPotentially higher potency as a potassium channel blocker.
4-Aminopyridine Amino group at the 4-positionKnown for treating certain neurological conditions but lacks fluorine substitution.
5-Chloro-N-methylpyridin-2-amine Chlorine instead of fluorineDifferent electronic properties affecting reactivity.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of this compound:

  • Potassium Channel Blocker Study : A study demonstrated that this compound effectively blocks specific potassium channels, with varying potency influenced by environmental pH levels. This finding supports its potential use in treating neurological disorders characterized by excitability due to potassium channel dysfunction.
  • Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Enterococcus faecalis, with MIC values ranging from 15.625 to 125 μM. These results indicate its potential as a lead compound in antibiotic development .
  • Anticancer Activity Assessment : Research has indicated that this compound could inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. Further investigations are required to understand its mode of action fully .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-fluoro-N-methylpyridin-2-amine, and how do reaction conditions influence yield?

  • Methodology : A common approach involves nucleophilic substitution of fluorinated pyridine precursors. For example, substituting pentafluoropyridine with methylamine under controlled conditions (e.g., sodium methoxide in DMF at 60–80°C) can introduce the N-methyl group while retaining fluorine at the 3-position . Optimizing stoichiometry and temperature is critical, as excess methylamine may lead to over-substitution. Purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures high purity (>95%) .

Q. How can NMR and X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodology :

  • NMR : 19F^{19}\text{F} NMR is essential for confirming fluorine substitution patterns. Chemical shifts for 3-fluoro pyridines typically range between -60 to -80 ppm (vs. CFCl3_3) . 1H^{1}\text{H} NMR helps identify methyl group coupling (e.g., splitting due to adjacent fluorine).
  • X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures. Hydrogen-bonding interactions (e.g., N–H⋯N/F) and intermolecular halogen contacts (e.g., F⋯F) can stabilize the lattice .

Q. What safety protocols are critical when handling this compound?

  • Guidelines :

  • Use fume hoods and PPE (gloves, goggles) due to potential toxicity (LD50_{50} data pending; analogous fluoropyridines show R25: "Toxic if swallowed") .
  • Avoid exposure to moisture, as hydrolysis may release HF. Store under inert atmosphere (N2_2/Ar) at room temperature .

Advanced Research Questions

Q. How does fluorination at the 3-position influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Analysis : Fluorine’s electron-withdrawing effect activates the pyridine ring for coupling at the 2- or 4-positions. For example, Pd-catalyzed coupling of this compound with aryl boronic acids favors C4 functionalization due to ortho-directing effects of the amine and meta-directing effects of fluorine . Optimize catalysts (e.g., Xantphos/Pd(OAc)2_2) and bases (t-BuONa) to suppress dehalogenation .

Q. What computational methods predict the tautomeric stability of this compound in solution?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can model tautomeric equilibria between amine and imine forms. Solvent effects (e.g., PCM for DMSO/water) are critical; polar solvents stabilize the amine form via hydrogen bonding . Compare computed 15N^{15}\text{N} NMR shifts with experimental data to validate models .

Q. How can contradictory literature data on the compound’s reactivity be resolved?

  • Case Study : Discrepancies in halogenation outcomes (e.g., bromination at C4 vs. C5) may arise from differing Lewis acid catalysts (e.g., AlCl3_3 vs. FeCl3_3). Systematic kinetic studies under controlled conditions (temperature, solvent polarity) are recommended. Use in situ monitoring (e.g., Raman spectroscopy) to track intermediate formation .

Properties

IUPAC Name

3-fluoro-N-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c1-8-6-5(7)3-2-4-9-6/h2-4H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVFJTOQPSFLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220714-69-2
Record name 3-fluoro-N-methylpyridin-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

(3-Fluoro-pyridin-2-yl)-methylamine dihydrochloride (1.313 g, 6.60 mmol) (WO 00/75134 A1; Chem. Pharm. Bull. 33:565, 1985) was partitioned between ether (6 mL) and 2.5 M NaOH (5 mL; 12.5 mmol). The aqueous layer (pH approx. 8) was extracted with DCM (4×20 mL). The aqueous layer was then brought to pH ˜12 with 2.5 M NaOH and extracted with DCM (2×20 mL), and the DCM and ether layers were combined, dried (2×Na2SO4), and concentrated under rotary evaporation at <30° C. to provide the free base of the title compound as a clear dark brown oil (780 mg, 94%). 1H-NMR (300 MHz, CDCl3) δ 8.38 (dt, 1H), 7.39-7.32 (m, 1H), 7.24-7.17 (m, 1H), 4.06 (d, 2H), 1.83 (br s, 2H).
Name
(3-Fluoro-pyridin-2-yl)-methylamine dihydrochloride
Quantity
1.313 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
94%

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